
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is notable for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole typically involves a series of reactions starting from readily available precursors. One common method involves the following steps:
Diazotization Reaction: Starting with 2,3-dimethylaniline, the compound undergoes diazotization to form a diazonium salt.
Electrophilic Bromination: The diazonium salt is then subjected to electrophilic bromination.
Oxidation Reaction: The brominated intermediate is oxidized to introduce the sulfonyl group.
Radical Bromination: Further bromination occurs to prepare the compound for cycloaddition.
Condensation Reaction: The intermediate undergoes condensation to form the desired isoxazole ring.
1,3-Dipolar Cycloaddition: Finally, a 1,3-dipolar cycloaddition reaction completes the synthesis.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically use catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions, although alternative metal-free methods are being developed to address issues related to toxicity and waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of pesticides and herbicides due to its bioactivity
Wirkmechanismus
The mechanism of action of 5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clomazone: A herbicide with a similar isoxazole structure.
Topramezone: Another herbicide that shares structural similarities.
Isoxadifen-ethyl: Used as a herbicide safener.
Uniqueness
5-Methyl-4-(4-(methylsulfonyl)phenyl)-3-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfonyl and phenyl groups enhance its reactivity and bioactivity compared to other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
181695-76-1 |
|---|---|
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
5-methyl-4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3S/c1-12-16(13-8-10-15(11-9-13)22(2,19)20)17(18-21-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI-Schlüssel |
AIWQSOFGFNKOOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


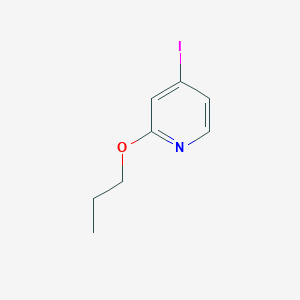
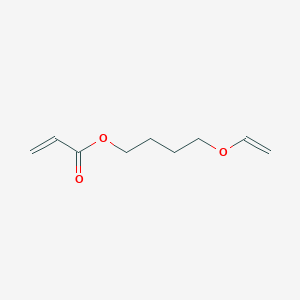




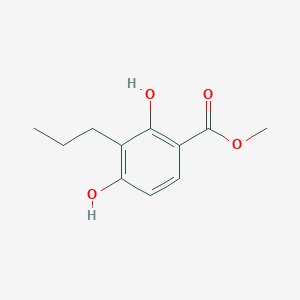

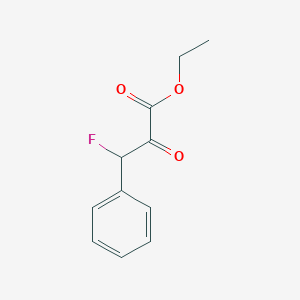
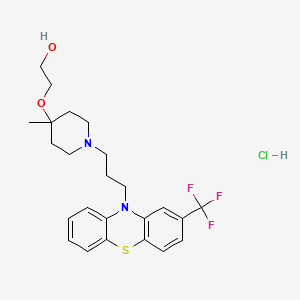
![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)

